Isopyrimol
CAS No.: 55283-69-7
Cat. No.: VC3877955
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55283-69-7 |
|---|---|
| Molecular Formula | C14H15ClN2O |
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-methyl-1-pyrimidin-5-ylpropan-1-ol |
| Standard InChI | InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3 |
| Standard InChI Key | RKLCNSACPVMCDV-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O |
Introduction
Chemical Identity and Structural Features
Isopyrimol is a secondary alcohol derivative with a chlorinated aromatic backbone. Its IUPAC name remains unspecified in available literature, but its structural attributes are defined by the following descriptors:
Table 1: Molecular Identity of Isopyrimol
| Property | Value |
|---|---|
| CAS Registry Number | 55283-69-7 |
| Molecular Formula | |
| Molecular Weight | 262.73469 g/mol |
| SMILES Notation | Clc1ccc(cc1)C@@(C(C)C)c2nc[nH]c2 |
| InChI Key | InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3 |
The compound’s stereochemistry includes a chiral center, as indicated by the @ symbol in its SMILES notation, suggesting potential enantiomeric activity. The presence of chlorine and nitrogen atoms within its aromatic and heterocyclic moieties underscores its reactivity in biological systems .
Physicochemical Properties
Isopyrimol’s physical and chemical properties are inferred from computational models and sparse experimental data. Key parameters include:
Table 2: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| AlogP (Lipophilicity) | 2.771 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 46.01 Ų |
| Molecular Surface Area | 261.6 Ų |
The AlogP value of 2.771 indicates moderate lipophilicity, suggesting favorable membrane permeability. A polar surface area of 46.01 Ų aligns with compounds capable of moderate solubility in aqueous media, though experimental validation is lacking. The compound’s stability under standard conditions (e.g., temperature, pH) remains uncharacterized .
Structural and Electronic Characteristics
The molecular structure of isopyrimol combines a chlorobenzene ring with a substituted pyrimidine moiety. Key features include:
-
Chlorine Substituent: Positioned para to the hydroxyl group, likely influencing electronic distribution and intermolecular interactions.
-
Pyrimidine Ring: A six-membered heterocycle with two nitrogen atoms, contributing to potential hydrogen bonding and π-π stacking interactions.
-
Chiral Center: The stereochemistry at the hydroxyl-bearing carbon may dictate enantioselective interactions in biological systems.
Computational models predict a distorted octahedral geometry around the hydroxyl group, though crystallographic data are absent. The chlorine atom’s electronegativity likely polarizes the aromatic ring, enhancing electrophilic reactivity at specific positions .
Research Gaps and Future Directions
Current data on isopyrimol are insufficient to fully characterize its toxicological, environmental, or synthetic profiles. Critical research priorities include:
Table 3: Key Research Deficiencies
| Area of Study | Specific Needs |
|---|---|
| Synthesis | Optimized synthetic routes and yield improvements. |
| Toxicology | Acute/chronic toxicity assays in model organisms. |
| Environmental Fate | Degradation pathways and bioaccumulation potential. |
| Mechanistic Studies | Target identification and molecular docking analyses. |
The absence of peer-reviewed studies on isopyrimol underscores the need for collaborative efforts between academic and industrial entities to explore its utility and risks.
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